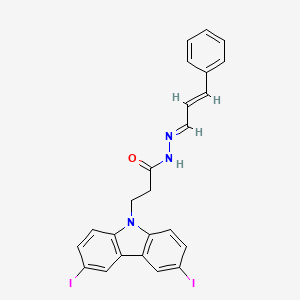
3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-(3-phenyl-2-propenylidene)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(3-phenyl-2-propenylidene)propanohydrazide is a complex organic compound featuring a carbazole core substituted with diiodo groups and a hydrazide moiety linked to a phenylpropenylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(3-phenyl-2-propenylidene)propanohydrazide typically involves multiple steps:
Synthesis of 3,6-Diiodo-9H-carbazole: This can be achieved by iodination of carbazole using iodine and an oxidizing agent such as potassium iodate in an acidic medium.
Formation of Propanohydrazide: The propanohydrazide moiety can be synthesized by reacting propanoic acid with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step involves the condensation of 3,6-diiodo-9H-carbazole with the propanohydrazide derivative in the presence of an appropriate catalyst, such as acetic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazide moiety, potentially converting it to corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized carbazole derivatives.
Reduction: Amines derived from the hydrazide moiety.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development studies.
Medicine
The compound’s potential medicinal applications include its use as a pharmacophore in the design of new therapeutic agents. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound could be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
作用機序
The mechanism by which 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(3-phenyl-2-propenylidene)propanohydrazide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The carbazole core can participate in π-π interactions, while the hydrazide moiety can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3,6-Diiodo-9H-carbazole: Lacks the hydrazide and phenylpropenylidene groups, making it less versatile in terms of chemical reactivity and applications.
N’-Phenylpropanohydrazide:
Carbazole Derivatives: Various carbazole derivatives with different substituents can be compared, highlighting the unique combination of diiodo and hydrazide groups in the target compound.
Uniqueness
The uniqueness of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(3-phenyl-2-propenylidene)propanohydrazide lies in its combination of a carbazole core with diiodo substituents and a hydrazide moiety linked to a phenylpropenylidene group. This structure provides a unique set of electronic and chemical properties, making it valuable for a wide range of applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C24H19I2N3O |
|---|---|
分子量 |
619.2 g/mol |
IUPAC名 |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide |
InChI |
InChI=1S/C24H19I2N3O/c25-18-8-10-22-20(15-18)21-16-19(26)9-11-23(21)29(22)14-12-24(30)28-27-13-4-7-17-5-2-1-3-6-17/h1-11,13,15-16H,12,14H2,(H,28,30)/b7-4+,27-13+ |
InChIキー |
BSQIMZNSYDITGR-GMYZBGTFSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
正規SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


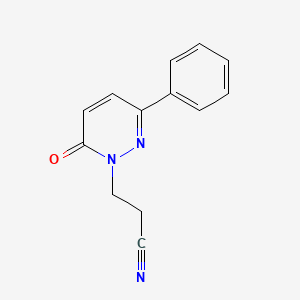
![ethyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042776.png)
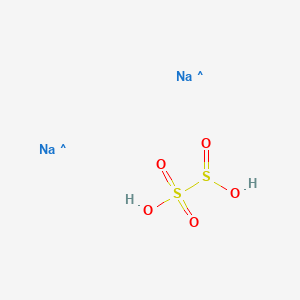
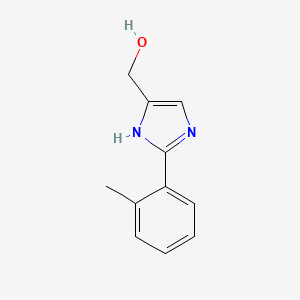
![4-fluorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12042797.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-4-phenylfuran-2,5-dione](/img/structure/B12042802.png)
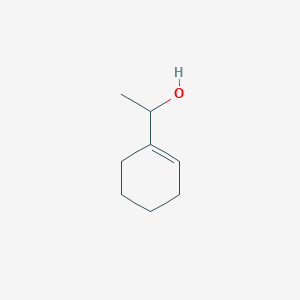

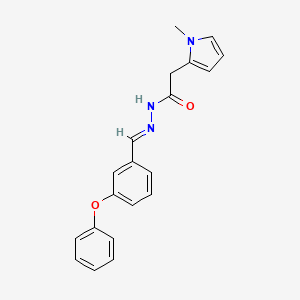

![[4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12042833.png)

![1-[(3-Methylbenzo[b]thien-2-yl)methyl]piperazine](/img/structure/B12042853.png)
